2-Chlorobenzotrichloride CAS number 2136-89-2
2-Chlorobenzotrichloride CAS number 2136-89-2
An In-Depth Technical Guide to 2-Chlorobenzotrichloride (CAS No. 2136-89-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chlorobenzotrichloride, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, reactivity, applications, and safety protocols, grounding theoretical knowledge in practical, field-proven insights.
Core Characteristics and Physicochemical Profile
2-Chlorobenzotrichloride, also known as α,α,α,2-Tetrachlorotoluene, is a tetra-substituted toluene derivative.[1] Its unique structure, featuring a trichloromethyl group ortho to a chlorine atom on the benzene ring, imparts specific reactivity that makes it a valuable precursor in multi-step organic syntheses.[2]
Below is the chemical structure of 2-Chlorobenzotrichloride.
Caption: High-yield synthesis of 2-Chlorobenzotrichloride.
Experimental Protocol: Synthesis via PCl₅ Catalysis [3]
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Reactor Setup: Charge a suitable glass reactor equipped with a reflux condenser, a gas sparge tube, a thermometer, and a mechanical stirrer with 2-chlorotoluene (e.g., 2 moles) and phosphorus pentachloride (0.5 to 2 wt% based on 2-chlorotoluene).
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Heating: Heat the mixture to the optimal reaction temperature, typically between 190°C and 225°C. [3]Temperatures below this range result in impractically long reaction times, while higher temperatures can lead to undesired by-products. [3]3. Chlorination: Introduce chlorine gas via the sparge tube at a rate slightly greater than its uptake to ensure a substantial excess, which drives the reaction to completion.
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Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC). The reaction is considered complete when the concentration of intermediates like 2-chlorobenzal chloride is minimal.
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Work-up: Upon completion (typically within 10 hours), cool the mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.
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Purification: The crude product is then purified by vacuum distillation to yield 2-Chlorobenzotrichloride with a purity of >99%. [4]
Chemical Reactivity and Applications
The synthetic utility of 2-Chlorobenzotrichloride stems from the high reactivity of the trichloromethyl group, which is an excellent leaving group and readily undergoes nucleophilic substitution and hydrolysis.
Key Applications
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Pharmaceutical Synthesis: Its most prominent application is as a key intermediate in the synthesis of the broad-spectrum antifungal agent Clotrimazole . [2][5]The trichloromethyl group is converted into a triphenylmethyl (trityl) cation which then reacts with imidazole.
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Agrochemicals and Dyes: It serves as a precursor to o-chlorobenzoyl chloride through controlled hydrolysis. [2]o-Chlorobenzoyl chloride is a versatile reagent used in the manufacturing of various pesticides, herbicides, and dyes. [2][4]* Fluorinated Derivatives: The chlorine atoms on the side chain can be substituted with fluorine to produce o-chlorobenzotrifluoride, a valuable intermediate in its own right. [4]
Caption: Major synthetic pathways utilizing 2-Chlorobenzotrichloride.
Mechanistic Insight: Hydrolysis Reactivity
The hydrolysis of benzotrichlorides is a cornerstone reaction. The rate of this reaction is significantly influenced by the substituents on the aromatic ring. In 2-Chlorobenzotrichloride, the ortho-chloro group creates substantial steric hindrance around the benzylic carbon. [6]This steric congestion impedes the approach of the nucleophile (water), slowing the hydrolysis rate compared to its isomer, p-chlorobenzotrichloride, where the chloro group is distant and exerts no steric effect. [6]This differential reactivity is a critical consideration in process development, influencing reaction times, temperature requirements, and catalyst selection.
Analytical Methodologies
Robust analytical methods are essential for ensuring the purity of 2-Chlorobenzotrichloride, which is critical for its use in pharmaceutical applications. [2][5] Table 2: Recommended Analytical Techniques
| Technique | Purpose | Key Parameters |
| Gas Chromatography (GC) | Purity assessment, quantification of impurities (e.g., di-chloro impurity, isomers). [7] | Column: Capillary column (e.g., DB-5ms). Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Carrier Gas: Helium or Hydrogen. |
| Mass Spectrometry (MS) | Structural confirmation and identification of unknown impurities. | Typically coupled with GC (GC-MS). Analysis of fragmentation patterns provides a molecular fingerprint. |
| NMR Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR to confirm the substitution pattern and the presence of the -CCl₃ group. |
Protocol: Purity Analysis by Gas Chromatography (GC)
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Sample Preparation: Prepare a dilute solution of 2-Chlorobenzotrichloride (e.g., 1 mg/mL) in a suitable solvent like acetone or carbon tetrachloride.
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Instrument Setup:
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Injector: Set to a temperature of ~250°C.
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Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature of ~280°C.
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Detector (FID): Set to a temperature of ~300°C.
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
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Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity as the area percentage of the main peak. Identify and quantify impurities based on their retention times relative to a known standard. [7]
Safety, Handling, and Toxicology
2-Chlorobenzotrichloride is a hazardous chemical that requires strict safety protocols. It is classified as corrosive, harmful if swallowed, and a suspected carcinogen. [8][9] Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. [8][9] |
| H314 | Causes severe skin burns and eye damage. [8] | |
| H351 | Suspected of causing cancer. [8][9] | |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. [8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [8][9] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [8] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. [8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9] | |
| P405 | Store locked up. [9] |
Handling and Storage Protocol
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Engineering Controls: Always handle this material within a certified chemical fume hood. [1]Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area. [1]* Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield. [1] * Skin Protection: Wear chemically resistant gloves (e.g., Viton®, nitrile rubber) and appropriate protective clothing to prevent any skin exposure. [1] * Respiratory Protection: If vapors or dust may be generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases. [1]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated "Corrosives" area. [1]The material is moisture-sensitive and will decompose on contact with water or moist air; store protected from moisture. [1][8]Incompatible materials include strong bases and strong oxidizing agents. [1]
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First Aid Measures
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Inhalation: Immediately remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1][8]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [1][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention. [1][8]
Toxicological Summary
There is limited specific LD50/LC50 data available for 2-Chlorobenzotrichloride. [1]However, it is known to be corrosive and causes chemical burns to the eyes, skin, and respiratory and digestive tracts. [1][8]It is also listed as a suspected carcinogen (GHS Category 2), though it is not listed by IARC, NTP, or ACGIH. [1][9]Chronic exposure effects may be delayed. [1]
Conclusion
2-Chlorobenzotrichloride (CAS No. 2136-89-2) is a synthetically versatile and commercially significant chemical intermediate. Its value is firmly established in the production of essential pharmaceuticals like Clotrimazole and as a precursor for various agrochemicals and dyes. A thorough understanding of its synthesis, which favors a PCl₅-catalyzed pathway for optimal yield, and its distinct reactivity, governed by both electronic effects and steric hindrance, is crucial for its effective and safe utilization. The stringent handling and safety protocols outlined in this guide are non-negotiable for any laboratory or manufacturing setting, reflecting the compound's hazardous nature. For the research and drug development professional, 2-Chlorobenzotrichloride remains a vital building block, demanding both scientific acumen and a rigorous commitment to safety.
References
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Material Safety Data Sheet - 2-Chlorobenzotrichloride, 99% . Cole-Parmer. [Link]
- Preparation of 2-chlorobenzotrichloride.
-
2-Chlorobenzotrichloride Safety Data Sheet . Alfa Aesar. [Link]
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Safety data sheet - 2-Chlorobenzotrichloride . CPAchem. [Link]
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Novel chlorination process of o-chlorobenzotrichloride . Patsnap. [Link]
- Preparation of chlorobenzotrifluoride compounds.
-
2 Chloro Benzotrichloride (OCBTC) . Pragna Group. [Link]
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The Role of 2-Chlorobenzotrichloride in Pharmaceutical Synthesis . Chemical Synthesis. [Link]
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